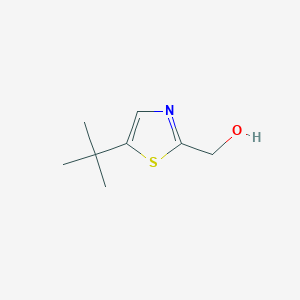

(5-Tert-butyl-1,3-thiazol-2-yl)methanol

描述

Overview of the 1,3-Thiazole Heterocycle as a Core Scaffold in Chemical Biology Research

The 1,3-thiazole is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structural motif is not merely a synthetic curiosity but a recurring feature in a vast array of natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its significance is underscored by its presence in vital molecules such as Vitamin B1 (thiamine) and the antibiotic penicillin. nih.gov The thiazole (B1198619) ring's unique electronic properties and its ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug discovery. ijper.org

Derivatives of thiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov This versatility has spurred extensive research into the synthesis and biological evaluation of novel thiazole-containing compounds. nih.govnih.gov The reactivity of the thiazole ring allows for substitution at its carbon positions (C2, C4, and C5), enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. ijper.org Molecular orbital calculations have indicated that the C5 position is generally the most susceptible to electrophilic attack, while the C2 position is the most acidic and prone to nucleophilic substitution. ijper.org

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Class | Function of Thiazole Ring |

| Dasatinib | Anticancer | Part of the core structure, essential for kinase inhibition. nih.gov |

| Ritonavir | Antiviral (HIV) | Forms a key part of the molecule's backbone, interacting with the protease enzyme. |

| Sulfathiazole | Antibacterial | Acts as a bioisostere for para-aminobenzoic acid, inhibiting bacterial growth. nih.gov |

| Famotidine | Anti-ulcer | A component of the histamine (B1213489) H2 receptor antagonist structure. nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Rationale for Investigating (5-Tert-butyl-1,3-thiazol-2-yl)methanol: A Focus on Specific Substituent Effects at Positions 2 and 5

The specific substitution pattern of this compound suggests a deliberate design to probe or enhance certain molecular properties. The rationale for investigating this particular compound can be inferred from the known effects of its substituents in medicinal chemistry.

The Role of the 5-Tert-butyl Group:

The tert-butyl group is a bulky, lipophilic substituent. rsc.org Its incorporation at the C5 position of the thiazole ring can have several strategic advantages:

Steric Hindrance: The size of the tert-butyl group can provide steric bulk, which can orient the molecule within a binding pocket of a protein or enzyme. This steric influence can also shield certain parts of the molecule from metabolic degradation, potentially increasing its biological half-life.

Modulation of Electronic Properties: While primarily a steric and lipophilic anchor, alkyl groups like tert-butyl can also exert a modest electron-donating effect through hyperconjugation, which can subtly influence the reactivity and electronic distribution of the thiazole ring.

The Role of the 2-Hydroxymethyl Group:

The hydroxymethyl group (-CH2OH) at the C2 position introduces a flexible, polar, and reactive handle to the molecule. Its significance lies in its ability to:

Form Hydrogen Bonds: The primary alcohol functional group can act as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen atom). Hydrogen bonds are crucial for the specific recognition and binding of a molecule to its biological target.

Act as a Synthetic Handle: The hydroxymethyl group is a versatile functional group that can be readily modified. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Improve Solubility: The polar nature of the hydroxymethyl group can help to balance the increased lipophilicity imparted by the tert-butyl group, thereby improving the aqueous solubility of the compound, which is often a desirable property for drug candidates.

In essence, the investigation of this compound is a rational approach in chemical biology. It combines the proven biological relevance of the thiazole scaffold with substituents designed to systematically explore the impact of steric bulk, lipophilicity, and hydrogen bonding potential on the molecule's interactions with biological systems. While specific research findings on this exact compound are not extensively detailed in publicly available literature, its structure represents a logical starting point for the discovery of new bioactive agents.

Structure

3D Structure

属性

IUPAC Name |

(5-tert-butyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIJDMUPJWAOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Tert Butyl 1,3 Thiazol 2 Yl Methanol

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in (5-tert-butyl-1,3-thiazol-2-yl)methanol is a key determinant of its chemical character, offering several avenues for molecular modification.

Deprotonation at the C2-H Position and Ylide Formation

The proton at the C2 position of the thiazole ring exhibits a degree of acidity, making it susceptible to deprotonation by a strong base. This deprotonation is the initial step in the formation of a thiazolium ylide. Thiazolium ylides are versatile reactive intermediates in organic synthesis. While direct studies on this compound are not extensively documented in this specific context, the general principle of ylide formation is well-established for thiazole derivatives. libretexts.org For instance, the reaction of a thiazole with a strong base like n-butyllithium can generate the corresponding C2-lithiated species, which can then act as a nucleophile.

More contemporary methods for generating related reactive intermediates involve the use of sulfoxonium ylides. These can undergo reactions to form thiazole rings, indicating the favorability of intermediates that facilitate thiazole synthesis. nih.govrsc.orgresearchgate.net This approach, however, builds the thiazole ring itself rather than starting with a pre-formed one. The key takeaway is the propensity of the thiazole C2 position to be involved in the formation of nucleophilic species, which is a foundational concept in its reactivity.

Cycloaddition Reactions of the Thiazole Nucleus

The thiazole nucleus can participate in cycloaddition reactions, acting as a diene or a dipolarophile, leading to the formation of more complex heterocyclic systems. A notable example is the [3+2] cycloaddition reaction. While not specifically demonstrated with this compound, related structures such as imidazo[2,1-b]thiazole (B1210989) derivatives undergo such reactions. mdpi.com In these reactions, an azomethine ylide, generated in situ, can react with the thiazole-containing molecule to produce spiro-fused heterocyclic systems. mdpi.com These reactions are often stereoselective and provide a powerful tool for the construction of architecturally complex molecules. mdpi.com The participation of the thiazole core in these transformations highlights its utility as a scaffold in diversity-oriented synthesis.

Regioselective Functionalization and Derivatization of the Thiazole Core

Achieving regioselective functionalization of the thiazole core is crucial for the synthesis of specifically substituted derivatives. Various strategies have been developed to introduce substituents at desired positions on the thiazole ring. nih.govrsc.org For instance, directed metalation using reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl allows for the selective deprotonation and subsequent reaction with electrophiles at specific positions of the thiazole ring. nih.gov This method provides a general route to 2,4,5-trisubstituted thiazoles. nih.gov

Furthermore, photocatalytic methods have emerged for the regioselective C-H bond functionalization of arenes and heterocycles, including thiazole derivatives. nih.gov These methods offer mild reaction conditions and can be used to introduce various functional groups. The ability to selectively modify the thiazole core of this compound, for example at the C4 position, would significantly expand its synthetic utility, allowing for the creation of a library of analogues with potentially diverse biological activities. nih.govrsc.org

Transformations Involving the 2-Hydroxymethyl Group

The 2-hydroxymethyl group of this compound is a primary alcohol, and as such, it can undergo a variety of well-established transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Reactions of the Alcohol Functionality

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. An interesting and unusual oxidation has been reported for aryl and heteroaryl thiazol-2-ylmethanols, where treatment with sulfuric acid in a dimethoxyethane-water mixture at 80°C yields the corresponding ketone. researchgate.net This reaction is proposed to proceed through a thiazoline (B8809763) intermediate. researchgate.net

Conversely, while the hydroxymethyl group is already in a reduced state, related functional groups on the thiazole ring can be reduced. For example, a chloro group on the thiazole ring can be removed via catalytic hydrogenation, a process of dechlorination. google.com This demonstrates that the thiazole ring is stable to certain reductive conditions, which is important when planning multi-step syntheses.

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of Thiazol-2-ylmethanol | Sulfuric acid, dimethoxyethane-water, 80°C | Corresponding Ketone | researchgate.net |

| Dechlorination of 2-chloro-5-hydroxymethylthiazole | H2, Pd/C, inert solvent | 5-hydroxymethylthiazole | google.com |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The use of coupling agents like EDC in the presence of HOBt is a common method for forming amide bonds, and similar principles apply to ester formation. nih.govnih.gov Given the presence of the bulky tert-butyl group, steric hindrance might influence the reaction rates, potentially requiring more forcing conditions or specific catalysts. researchgate.net

Etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or by reaction with another alcohol under acidic conditions. For example, the etherification of glycerol (B35011) with tert-butyl alcohol is catalyzed by acid resins. researchgate.net This suggests that this compound could be converted to its corresponding tert-butyl ether under similar acidic catalysis.

| Reaction | General Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid (or derivative), coupling agent/catalyst | Ester | nih.govnih.govresearchgate.net |

| Etherification (Williamson) | Alkyl halide, base | Ether | General Knowledge |

| Etherification (with alcohol) | Alcohol, acid catalyst | Ether | researchgate.net |

Influence of the 5-Tert-butyl Substituent on Thiazole Ring Reactivity and Selectivity

The tert-butyl group, renowned for its significant steric bulk and electron-donating properties, plays a pivotal role in modulating the chemical reactivity of the thiazole ring in this compound. Its influence can be dissected into distinct steric and electronic contributions that collectively impact the accessibility of reactive sites and the electron density distribution within the heterocyclic system.

Steric Hindrance:

The most apparent effect of the 5-tert-butyl group is the substantial steric hindrance it imposes around the C5 and, to a lesser extent, the C4 positions of the thiazole ring. researchgate.net This steric congestion can physically block the approach of reagents, thereby influencing the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions, which typically favor the electron-rich C5 position in thiazoles, the bulky tert-butyl group can impede access to this site. pharmaguideline.com This hindrance may lead to a decrease in the reaction rate at C5 or, in some cases, direct the incoming electrophile to the less hindered C4 position, provided the electronic factors are favorable.

Electronic Effects:

The interplay between these steric and electronic effects is critical in determining the outcome of various chemical transformations. For example, in reactions where the electrophile is small, the electronic activating effect of the tert-butyl group might dominate, leading to substitution at the C5 position despite the steric bulk. Conversely, with larger electrophiles, steric hindrance is likely to be the deciding factor, potentially leading to reactions at the less hindered C4 position or no reaction at all.

Influence on Adjacent Functional Groups:

The 5-tert-butyl substituent can also indirectly influence the reactivity of the methanol (B129727) group at the C2 position. The electron-donating nature of the tert-butyl group can subtly affect the acidity of the C2 proton. The C2 position of the thiazole ring is known to be the most electron-deficient and its proton is the most acidic. pharmaguideline.com While the primary electronic influence is on the pi-system of the ring, a minor inductive effect might be transmitted to the C2 position, potentially influencing its susceptibility to deprotonation by strong bases.

A comprehensive understanding of these influences is essential for the strategic design of synthetic routes involving this compound, allowing for the selective functionalization of the thiazole ring.

Below is an interactive data table summarizing the expected influence of the 5-tert-butyl group on various reaction types at different positions of the thiazole ring.

| Reaction Type | Position | Expected Influence of 5-Tert-butyl Group | Primary Reason |

| Electrophilic Substitution | C5 | Decreased reactivity/selectivity | Steric Hindrance |

| Electrophilic Substitution | C4 | Potentially increased relative reactivity | Steric Hindrance at C5 |

| Metallation (Deprotonation) | C2 | Minor electronic influence | Inductive Effect |

| Nucleophilic Attack | C2 | Generally unfavorable | Electron-rich nature of the ring |

Detailed Research Findings:

While specific quantitative data on the reactivity of this compound is not extensively documented in publicly available literature, the general principles of thiazole chemistry and substituent effects provide a strong predictive framework. For instance, in electrophilic aromatic substitution reactions on benzene, the tert-butyl group is a known ortho-para director, with a strong preference for the para position due to steric hindrance at the ortho position. Extrapolating this to the thiazole system, the C4 position is analogous to the "ortho" position relative to the C5-substituent. Therefore, electrophilic attack at C4, while electronically less favored than at C5, might be observed with bulky electrophiles due to the overwhelming steric demands.

Further research involving comparative studies with less sterically hindered 5-alkyl-substituted thiazoles would be invaluable in quantifying the precise impact of the tert-butyl group on reaction rates and product distributions. Such studies would allow for the deconvolution of steric and electronic effects and provide a more nuanced understanding of the reactivity of this important class of heterocyclic compounds.

Spectroscopic and Analytical Characterization Techniques for Thiazole Alcohols

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For (5-Tert-butyl-1,3-thiazol-2-yl)methanol, both ¹H NMR and ¹³C NMR spectroscopy are essential for its structural elucidation. researchgate.net

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The tert-butyl group would produce a prominent singlet peak, typically in the upfield region of the spectrum, due to the nine equivalent protons. The proton on the thiazole (B1198619) ring is expected to appear as a singlet in the aromatic region. The methylene (B1212753) protons of the methanol (B129727) group would also produce a singlet, while the hydroxyl proton would give a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the thiazole ring, and the methylene carbon of the methanol group. The chemical shifts of the thiazole ring carbons are characteristic of this heterocyclic system.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.35 | Singlet | -C(CH₃)₃ |

| ¹H | ~4.80 | Singlet | -CH₂OH |

| ¹H | ~7.50 | Singlet | Thiazole C4-H |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹³C | ~30.5 | Quartet | -C(CH₃)₃ |

| ¹³C | ~32.0 | Singlet | -C(CH₃)₃ |

| ¹³C | ~60.0 | Triplet | -CH₂OH |

| ¹³C | ~120.0 | Doublet | Thiazole C4 |

| ¹³C | ~165.0 | Singlet | Thiazole C5 |

| ¹³C | ~175.0 | Singlet | Thiazole C2 |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the tert-butyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the thiazole ring (C=N and C=C stretching) are expected in the 1500-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The symmetric vibrations of the tert-butyl group and the thiazole ring are often strong in the Raman spectrum.

Interactive Data Table: Typical IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | tert-Butyl, Methylene |

| 1500-1650 | C=N, C=C stretch | Thiazole Ring |

| ~1370 | C-H bend | tert-Butyl |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. Thiazole compounds generally produce abundant molecular ions. rsc.org

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. A common fragmentation pathway for alcohols is the alpha-cleavage, which in this case would involve the loss of the hydroxymethyl group. libretexts.orgyoutube.com Another typical fragmentation for tert-butyl containing compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation [M-15]⁺.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 171 | [C₈H₁₃NOS]⁺ | Molecular Ion (M⁺) |

| 156 | [C₇H₁₀NOS]⁺ | Loss of a methyl radical (•CH₃) |

| 140 | [C₈H₁₂NS]⁺ | Loss of the hydroxyl radical (•OH) |

| 114 | [C₅H₈NS]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃) |

Advanced Chromatographic Techniques in Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. jfda-online.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for analyzing compounds like thiazole alcohols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the thiazole ring absorbs UV light. This method can be used to determine the purity of the compound and to quantify any impurities.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile compounds. cloudfront.net this compound, being an alcohol, can be analyzed by GC. A polar capillary column would be appropriate for the separation. The purity of the compound can be determined by the relative peak area in the chromatogram. GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the main compound and any impurities. jfda-online.com

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Thiazole Alcohols

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV |

| GC | Polar Capillary Column (e.g., WAX) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational Chemistry and Molecular Modeling of 5 Tert Butyl 1,3 Thiazol 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of a molecule. These calculations provide a basis for understanding its kinetic stability, reactivity, and the nature of its chemical bonds.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. shd-pub.org.rsijarset.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijarset.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. shd-pub.org.rsijarset.com For thiazole (B1198619) derivatives, the nature and position of substituents on the thiazole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net

Table 1: Theoretical Electronic Properties (Note: The following table is a representative example, as specific values for (5-Tert-butyl-1,3-thiazol-2-yl)methanol are not available in the searched literature.)

| Parameter | Symbol | Representative Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Value not available | Electron-donating ability |

| LUMO Energy | ELUMO | Value not available | Electron-accepting ability |

| Energy Gap | ΔE | Value not available | Chemical reactivity, Kinetic stability |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the reactive nature of a molecule. researchgate.netekb.egresearchgate.net These descriptors provide a quantitative basis for the structure-activity relationship of compounds. acs.org

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. ijarset.comresearchgate.net It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ). ijarset.comresearchgate.net

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. ijarset.comresearchgate.net It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons. ijarset.comresearchgate.net Soft molecules are more reactive. ijarset.com

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. ijarset.comresearchgate.net

Table 2: Global Reactivity Descriptors (Note: This table illustrates the concepts, as specific values for this compound are not available in the searched literature.)

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron attraction tendency |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Electron escaping tendency |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness | S | 1 / η | Propensity for charge transfer |

| Electrophilicity Index | ω | μ² / 2η | Electron-accepting capacity |

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijarset.com This is invaluable for predicting how a molecule will interact with other molecules or biological receptors. ijarset.com

Charge distribution analyses, such as Mulliken population analysis, assign partial charges to each atom in the molecule, offering insights into the electronic environment. researchgate.net Furthermore, Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The condensed Fukui function provides numerical values that characterize the reactivity of specific atomic sites. researchgate.net

Computational methods can predict the most likely sites for protonation by analyzing the molecular electrostatic potential and the calculated charges on heteroatoms (like nitrogen and sulfur in the thiazole ring and oxygen in the methanol (B129727) group). The site with the highest negative charge or lowest potential is typically the most favorable for protonation. Theoretical calculations can also be employed to estimate the acidity constant (pKa), which is crucial for understanding the ionization state of the molecule under physiological conditions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. tcsedsystem.edumdpi.com

For this compound, molecular docking studies would involve placing the molecule into the binding site of a biologically relevant protein target. The goal is to find the pose with the lowest binding energy, which corresponds to the most stable complex. amazonaws.com The analysis of these docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com

Thiazole derivatives have been investigated as inhibitors for various protein targets, including tubulin, kinases, and enzymes involved in microbial pathways. nih.govamazonaws.com A docking study of this compound would provide a hypothesis about its potential biological activity and guide further experimental validation. The binding affinity and interaction patterns are key outputs that help in understanding the molecule's structure-activity relationship. tcsedsystem.edubu.edu

Prediction of Binding Modes and Identification of Key Amino Acid Residues in Active Sites

No specific studies detailing the prediction of binding modes or the identification of key amino acid interactions for this compound were found.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Stability

No molecular dynamics simulation studies specifically investigating the conformational behavior or binding stability of this compound have been identified in the available literature.

Consequently, the generation of an article with the required scientifically accurate content, detailed findings, and data tables is not feasible due to the absence of primary research on this specific compound.

In Vitro Biological Activity Investigations of 5 Tert Butyl 1,3 Thiazol 2 Yl Methanol and Its Derivatives

Enzyme Inhibition Studies

The inhibitory effects of (5-Tert-butyl-1,3-thiazol-2-yl)methanol analogues have been evaluated against a wide array of enzymes. The thiazole (B1198619) scaffold has proven to be a versatile framework for designing potent and selective enzyme inhibitors.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the thiazole nucleus have been identified as notable inhibitors of cholinesterase enzymes, which are critical targets in the study of neurodegenerative diseases. In vitro assays have demonstrated that specific structural modifications to the thiazole ring can lead to significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on 2-amino thiazole compounds revealed that the 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative was a potent inhibitor of both AChE and BChE, with Ki values of 0.129 ± 0.030 μM and 0.083 ± 0.041 μM, respectively. nih.gov Another investigation into benzimidazole-based thiazoles identified a series of compounds with potent dual inhibitory activity. mdpi.com For instance, certain analogues in this series displayed IC50 values as low as 0.10 ± 0.05 µM for AChE and 0.20 ± 0.050 µM for BChE, surpassing the potency of the standard drug Donepezil in the same assays. mdpi.com Furthermore, research on thienobenzo-thiazoles has also pointed to their significant potential as BChE inhibitors. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by Thiazole Derivatives

| Compound Class | Enzyme | Inhibition Metric (µM) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 ± 0.030 | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 ± 0.041 | nih.gov |

| Benzimidazole-based thiazole (most potent) | AChE | IC50: 0.10 ± 0.05 | mdpi.com |

| Benzimidazole-based thiazole (most potent) | BChE | IC50: 0.20 ± 0.050 | mdpi.com |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | IC50: 33.16 | researchgate.net |

Protein Kinase Inhibition (e.g., Akt, B-RAF, CDK2, VEGFR-2)

The thiazole moiety is a recognized pharmacophore in the design of protein kinase inhibitors, which are pivotal in cancer research. Various thiazole derivatives have demonstrated inhibitory activity against several kinases involved in cell signaling and angiogenesis.

Specifically, certain hydrazinyl-thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. researchgate.netmdpi.com One such derivative, compound 4c, was found to block VEGFR-2 with an IC50 value of 0.15 µM. researchgate.netmdpi.com Another study focused on designing 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives as VEGFR-2 inhibitors, with the latter (compound 4d) showing significant cytotoxic activity correlated with VEGFR-2 inhibition. mdpi.com

The inhibitory potential of thiazoles extends to other kinases as well. A review of kinase inhibitors based on the thiazole framework highlights compounds that inhibit Casein Kinase 2 (CK2) with an IC50 of 0.4 μM and B-RAF V600E with an IC50 of 23.1 ± 1.2 nM. nih.gov The same review also points to the development of thiazole-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov

Table 2: In Vitro Protein Kinase Inhibition by Thiazole Derivatives

| Compound Class/Name | Target Kinase | Inhibition Metric (µM) | Reference |

|---|---|---|---|

| Hydrazinyl-thiazole (Compound 4c) | VEGFR-2 | IC50: 0.15 | researchgate.netmdpi.com |

| 1,3-thiazole-5-carboxylic acid derivative | CK2 | IC50: 0.4 | nih.gov |

| Phenyl sulfonyl-containing thiazole | B-RAFV600E | IC50: 0.0231 ± 0.0012 | nih.gov |

| Thiazole derivative (Compound 3b) | PI3Kα | IC50: 0.086 ± 0.005 | nih.gov |

| Thiazole derivative (Compound 3b) | mTOR | IC50: 0.221 ± 0.014 | nih.gov |

Deoxyribonuclease I and 5-Lipoxygenase Inhibition

Certain thiazole derivatives have been identified as dual inhibitors of Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO), enzymes implicated in inflammatory and neurodegenerative processes. A library of 43 thiazole derivatives was screened for their inhibitory properties against these two enzymes. nih.govresearchgate.net

From this screening, several compounds emerged as potent dual inhibitors. nih.gov The most promising was compound 29, 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol, which inhibited 5-LO in the nanomolar range (IC50 = 56 nM) and DNase I in the double-digit micromolar range. nih.govresearchgate.net Compounds 12 and 29 were noted as the most prominent new 5-LO inhibitors, with IC50 values of 60 nM and 56 nM, respectively. nih.gov Additionally, two compounds, 5 and 29, were the most potent DNase I inhibitors, with IC50 values below 100 μM. nih.gov

Table 3: In Vitro DNase I and 5-LO Inhibition by Thiazole Derivatives

| Compound Number | Target Enzyme | Inhibition Metric (IC50) | Reference |

|---|---|---|---|

| 29 | 5-Lipoxygenase | 56 nM | nih.gov |

| 12 | 5-Lipoxygenase | 60 nM | nih.gov |

| 5 | Deoxyribonuclease I | < 100 µM | nih.gov |

| 29 | Deoxyribonuclease I | < 100 µM | nih.gov |

DNA Gyrase and MurB Enzyme Inhibition

The bacterial enzymes DNA gyrase and MurB are well-established targets for the development of novel antibacterial agents. Thiazole derivatives have shown significant promise in inhibiting these essential enzymes.

MurB Inhibition: Studies have identified thiazol-4(5H)-one derivatives as effective inhibitors of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. nih.govcu.edu.eg One particular derivative, compound 6d, demonstrated the highest inhibition of the E. coli MurB enzyme with an IC50 of 8.1 μM. nih.govcu.edu.eg

DNA Gyrase Inhibition: A variety of thiazole-based compounds have been developed as DNA gyrase inhibitors. Novel coumarin-thiazolyl ester derivatives were synthesized, with compound 8p showing potent inhibition against DNA gyrase with an IC50 value of 0.13 μM. nih.gov Another study focused on morpholine-based thiazoles, several of which displayed potent DNA gyrase inhibitory activity, stronger than the reference drug ciprofloxacin. als-journal.com Benzothiazole-based inhibitors have also been conjugated to siderophore mimics, resulting in potent E. coli DNA gyrase inhibition. rsc.org

Table 4: In Vitro DNA Gyrase and MurB Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Inhibition Metric (µM) | Reference |

|---|---|---|---|

| Thiazol-4(5H)-one derivative (6d) | MurB (E. coli) | IC50: 8.1 | nih.govcu.edu.eg |

| Coumarin-thiazolyl ester (8p) | DNA gyrase | IC50: 0.13 | nih.gov |

| Thiazole-based hybrid (9e) | E. coli | MIC: 6.25 µg/ml* | researchgate.net |

| Thiazole-based hybrid (9g) | E. coli | MIC: 12.5 µg/ml* | researchgate.net |

\Activity attributed to DNA Gyrase B inhibition.*

Other Enzymatic Target Modulation

The enzymatic inhibitory profile of thiazole derivatives is not limited to the aforementioned targets. Research has uncovered their activity against other significant enzymes.

Carbonic Anhydrase Inhibition: 2-amino thiazole derivatives have been evaluated for their effects on human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The 2-amino-4-(4-chlorophenyl)thiazole compound was a particularly potent inhibitor of hCA I, with a Ki of 0.008 ± 0.001 μM, while the 2-amino-4-(4-bromophenyl)thiazole derivative showed strong inhibition against hCA II (Ki = 0.124 ± 0.017 μM). nih.gov

Cyclooxygenase (COX) Inhibition: A series of methoxyphenyl thiazole carboxamide derivatives were assessed for their ability to suppress cyclooxygenase enzymes. metu.edu.tr These compounds displayed potent inhibitory activities, with compound 2h showing 81.5% inhibition against COX-2 and 58.2% against COX-1 at a 5 µM concentration. metu.edu.tr

PI3K/mTOR Inhibition: Novel thiazole derivatives have been investigated as potential dual inhibitors of PI3Kα and mTOR. nih.gov Compound 3b from this series exhibited the highest activity, with an IC50 of 0.086 ± 0.005 μM against PI3Kα and 0.221 ± 0.014 μM against mTOR. nih.gov

Receptor Binding Profiling (In Vitro)

In addition to enzyme inhibition, thiazole derivatives have been profiled for their binding affinity to various receptors. These studies help to elucidate their mechanism of action and potential therapeutic applications.

Notably, novel thiazole and benzothiazole (B30560) derivatives have been synthesized and evaluated for their binding affinity and functional activity on cannabinoid CB1 and CB2 receptors. researchgate.net A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide compounds demonstrated high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range. researchgate.net The selectivity for CB2 over CB1 reached up to 429-fold for some compounds in this series. researchgate.net These compounds also acted as agonists in functional cellular assays, with EC50 values in the low nanomolar range. researchgate.net

Serotonin (B10506) Receptor (e.g., 5-HT6) Ligand Binding Studies

While direct studies on this compound are not extensively documented in available literature, research into related thiazole and triazine derivatives demonstrates their potential as potent ligands for the serotonin 5-HT6 receptor. This receptor is a significant target in neuroscience research, particularly for cognitive enhancement in conditions like Alzheimer's disease.

A series of multifunctional ligands incorporating a 1-benzylpiperidine (B1218667) fragment—derived from the established acetylcholinesterase inhibitor donepezil—were synthesized and evaluated for their affinity for the human 5-HT6 receptor (h5-HT6R). mdpi.com These compounds displayed a range of high affinities, with Kᵢ values from 17 nM to 598 nM. mdpi.com One compound in this series was identified as a particularly well-balanced and potent 5-HT6 receptor ligand with a Kᵢ of 22 nM. mdpi.com

In other research, 1,3,5-triazine (B166579) derivatives have also been identified as potent 5-HT6 receptor ligands. nih.gov A compound from this class, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was selected for its high and selective affinity for the 5-HT6 receptor, exhibiting a Kᵢ value of 13 nM. nih.gov These findings underscore the importance of the thiazole and related heterocyclic scaffolds in developing high-affinity ligands for the 5-HT6 receptor.

| Compound Class | Derivative Example | Receptor | Affinity (Kᵢ) |

| Thiazole-based | Multifunctional Donepezil Hybrid 14 | h5-HT6R | 22 nM mdpi.com |

| Thiazole-based | Multifunctional Donepezil Hybrids | h5-HT6R | 17 - 598 nM mdpi.com |

| 1,3,5-Triazine | 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | 5-HT6R | 13 nM nih.gov |

| 1,3,5-Triazine | MST4 | 5-HT6R | 11 nM nih.gov |

Histamine (B1213489) Receptor (e.g., H3R) Ligand Binding Studies

Derivatives of the thiazole scaffold have been investigated as ligands for the histamine H3 receptor (H3R), a key target in the central nervous system for treating neurological and psychiatric disorders. The H3R acts as an autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters.

Studies on dual-target ligands have explored 4-tert-butylphenoxy derivatives for their combined H3R antagonism and monoamine oxidase B (MAO-B) inhibition. nih.gov The lead compound in one such series, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrated a high affinity for the human H3 receptor with a Kᵢ value of 25 nM. nih.gov Another pimavanserin (B1677881) derivative, ST-2300, which incorporates an H3R antagonist pharmacophore, showed excellent H3R affinity with a Kᵢ of 14.4 nM. semanticscholar.org

The affinity of various reference H3R agonists and inverse agonists has been measured across seven different human H3R isoforms. biorxiv.org The natural agonist histamine binds to the canonical H3R-445 isoform with a Kᵢ of 8 nM, while the approved drug pitolisant, an inverse agonist, displays significantly different binding affinities for shorter isoforms compared to the canonical one. biorxiv.org

| Compound/Derivative | Receptor/Isoform | Affinity (Kᵢ) |

| 13 (1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine) | hH3R | 25 nM nih.gov |

| ST-2300 | H3R | 14.4 nM semanticscholar.org |

| Histamine | H3R-445 | 8 nM biorxiv.org |

Adenosine (B11128) Receptor Antagonism and Affinity Studies

The thiazole ring is a core component in the development of antagonists for adenosine receptors, which are implicated in a wide range of physiological processes and are targets for various diseases.

Specifically, derivatives have been designed as selective antagonists for the A3 adenosine receptor (A3AR). One such derivative, N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide, was characterized as a high-affinity radioligand for A3AR, with dissociation constant (Kd) values of 0.55 nM for the human receptor, 3.74 nM for mouse, and 2.80 nM for rat. nih.gov Another compound, K18, which contains a 1,3-thiazole ring connected to a 3-(dichlorophenyl)-isoxazole group, was identified as a specific and competitive A3R antagonist. nih.govresearchgate.net

Furthermore, research into irreversible antagonists for the A2B adenosine receptor (A2BAR) has utilized an 8-p-sulfophenylxanthine scaffold. mdpi.com A potent and selective irreversible A2BAR antagonist from this series, p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride, displayed an apparent Kᵢ value of 10.6 nM at the human A2BAR. mdpi.com

| Compound/Derivative | Receptor | Affinity (Kᵢ / Kd) | Species |

| N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide | A3AR | 0.55 nM (Kd) | Human nih.gov |

| N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide | A3AR | 3.74 nM (Kd) | Mouse nih.gov |

| N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide | A3AR | 2.80 nM (Kd) | Rat nih.gov |

| p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride | A2BAR | 10.6 nM (Kᵢ) | Human mdpi.com |

Antimicrobial Activity Studies (In Vitro)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiazole derivatives, including those with a tert-butyl moiety, have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. rsc.org The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes. mdpi.com

A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized, with compounds bearing 4-tert-butyl and 4-isopropyl substitutions showing attractive antibacterial activity. rsc.org The tert-butyl substituted derivative, in particular, displayed superior activity compared to other alkyl derivatives. rsc.org Another study on 2-phenylacetamido-thiazole derivatives identified a compound with potent activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL. nih.gov

Furthermore, heteroaryl thiazole derivatives have shown moderate to good activity, with one compound exhibiting MICs between 0.23–0.70 mg/mL against a panel of bacteria, with Bacillus cereus being the most sensitive. nih.gov

| Bacterial Strain | Thiazole Derivative Class | MIC Value |

| S. aureus | 2-phenylacetamido-thiazole | 1.56 - 6.25 µg/mL nih.gov |

| B. subtilis | 2-phenylacetamido-thiazole | 1.56 - 6.25 µg/mL nih.gov |

| E. coli | 2-phenylacetamido-thiazole | 1.56 - 6.25 µg/mL nih.gov |

| P. aeruginosa | 2-phenylacetamido-thiazole | 1.56 - 6.25 µg/mL nih.gov |

| B. cereus | Heteroaryl thiazole | 0.23 - 0.70 mg/mL nih.gov |

| S. aureus | Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | 3.9 µg/mL rsc.org |

| A. xylosoxidans | Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | 3.9 µg/mL rsc.org |

Antifungal Efficacy Against Fungal Species

The thiazole scaffold is a key feature in various compounds exhibiting potent antifungal activity. Research has shown efficacy against a variety of fungal species, including common pathogens like Candida albicans and Aspergillus species.

One study reported that a series of new heteroaryl thiazole derivatives demonstrated good antifungal activity, with one compound showing MICs in the range of 0.08–0.23 mg/mL and minimum fungicidal concentrations (MFCs) of 0.11–0.47 mg/mL. nih.gov Another investigation into 2,5-dichloro thienyl-substituted thiazoles found that derivatives substituted with amino groups exhibited enhanced antifungal activity, with MIC values between 6.25 and 12.5 µg/mL against strains like Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

Additionally, certain thiazole derivatives have shown moderate antifungal activity against Candida albicans. researchgate.net

| Fungal Species | Thiazole Derivative Class | MIC Value |

| Various Fungi | Heteroaryl thiazole | 0.08 - 0.23 mg/mL nih.gov |

| A. fumigatus | 2,5-dichloro thienyl-substituted thiazole | 6.25 - 12.5 µg/mL nih.gov |

| A. flavus | 2,5-dichloro thienyl-substituted thiazole | 6.25 - 12.5 µg/mL nih.gov |

| P. marneffei | 2,5-dichloro thienyl-substituted thiazole | 6.25 - 12.5 µg/mL nih.gov |

| T. mentagrophytes | 2,5-dichloro thienyl-substituted thiazole | 6.25 - 12.5 µg/mL nih.gov |

| C. albicans | N-(5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-(tert-butyl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone derivative | Moderate Activity researchgate.net |

Proposed Mechanisms of Antimicrobial Action (e.g., inhibition of sterol 14-alpha demethylase, FtsZ polymerization, cell membrane disruption)

The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action, with significant evidence pointing towards the disruption of bacterial cell division and interference with fungal sterol biosynthesis.

Inhibition of FtsZ Polymerization: A primary target for the antibacterial action of thiazole-containing compounds is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.gov FtsZ is a crucial protein in bacterial cytokinesis, where it polymerizes to form the Z-ring, a structure essential for cell division. nih.govmdpi.com Certain thiazole orange derivatives have been shown to disrupt the assembly of the FtsZ protein and the formation of the Z-ring by stimulating FtsZ polymerization. nih.govnih.gov This action leads to an inhibition of cell division, causing bacterial cells to elongate and eventually die. mdpi.com For example, one quinolinium derivative caused B. subtilis cells to enlarge from a normal length of 2-10 μm to over 20 μm. mdpi.com This mechanism is attractive for developing new antibiotics as FtsZ is a highly conserved protein across many bacterial species. mdpi.com

Inhibition of Sterol 14-alpha Demethylase: In fungi, azole-containing compounds, which include thiazoles, are known to target the ergosterol (B1671047) biosynthetic pathway. nih.gov A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. nih.govnih.gov Inhibition of this enzyme disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane integrity and fungal cell death. Molecular docking studies have suggested that the antifungal activity of certain heteroaryl thiazole derivatives is likely due to the inhibition of 14α-lanosterol demethylase. nih.gov

Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to interact with and penetrate the bacterial cell membrane. mdpi.comglobalresearchonline.net This penetration can lead to the disruption of the membrane's structural integrity, causing leakage of cytoplasmic contents and ultimately leading to cell death. mdpi.comglobalresearchonline.net

Anticancer Activity Studies (In Vitro Cell Line Models)

The thiazole moiety is a core structure in numerous compounds exhibiting a wide range of pharmacological activities, including notable anticancer properties. mdpi.comresearchgate.net Derivatives of this compound have been the subject of extensive research to evaluate their potential as novel chemotherapeutic agents. These investigations have primarily focused on their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms of their action.

A significant body of research has demonstrated the cytotoxic and antiproliferative activities of thiazole derivatives against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated significant antiproliferative activity. mdpi.com Compound 4c from this series was particularly potent against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com These values were notably lower than the standard drug Staurosporine, which had IC50 values of 6.77 ± 0.41 µM and 8.4 ± 0.51 µM against the same cell lines. mdpi.com

In another study, thiazole-based chalcone (B49325) derivatives were synthesized and evaluated for their antiproliferative activity. frontiersin.org Compound 11f emerged as a highly effective agent, with a GI50 value of 27 nM against four tested cancer cell lines, demonstrating greater potency than the reference drug erlotinib (B232) (GI50 = 33 nM). frontiersin.org Specifically, against A-549 (lung cancer) and MCF-7 cell lines, compound 11f exhibited IC50 values of 25 nM and 29 nM, respectively. frontiersin.org

Furthermore, thiazole-amino acid hybrid derivatives have shown promising cytotoxic effects. nih.gov Compound 5a , a hybrid of thiazole and phenylalanine, displayed strong activity against A549, HeLa (cervical cancer), and MCF-7 cell lines with IC50 values of 8.02, 6.51, and 6.84 μM, respectively. nih.gov Notably, some of these hybrid compounds showed cytotoxicities comparable to or better than the standard anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov

The antiproliferative potential of thiazole derivatives has also been observed in colon cancer cell lines. Substituted rac-(2S)-2-[(R)-[(4- substitutedphenyl){[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]amino}methyl]cyclohexanone derivatives were tested against HCT116 and H1299 colon cancer cell lines, with several compounds showing significant activity. niscpr.res.in

The following table summarizes the cytotoxic activities of selected thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) |

|---|---|---|---|---|---|

| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| Compound 4c | HepG2 | Liver Cancer | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| Compound 11f | A-549 | Lung Cancer | 0.025 | Erlotinib | 0.030 |

| Compound 11f | MCF-7 | Breast Cancer | 0.029 | Erlotinib | 0.040 |

| Compound 5a | A549 | Lung Cancer | 8.02 | 5-FU | 3.49 |

| Compound 5a | HeLa | Cervical Cancer | 6.51 | 5-FU | 7.59 |

| Compound 5a | MCF-7 | Breast Cancer | 6.84 | 5-FU | 8.74 |

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has indicated that thiazole derivatives can induce cancer cell death through apoptosis and by arresting the cell cycle at various phases. mdpi.comresearchgate.net

For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com It significantly increased the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Further analysis confirmed that this compound increased both early and late-stage apoptosis in MCF-7 cells. mdpi.com The percentage of early apoptotic cells increased by 43.9-fold and late apoptotic cells by 32.8-fold compared to untreated cells. mdpi.com

The induction of apoptosis by thiazole derivatives is often mediated through both intrinsic and extrinsic pathways. nih.gov This can involve the reduction of mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic process. nih.govnih.gov Some compounds have been shown to affect the expression of key apoptotic proteins such as p53 and cytochrome C. nih.gov Novel bis-thiazole derivatives have been reported to upregulate pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic gene Bcl-2, indicating the involvement of the mitochondrial-dependent apoptosis pathway. nih.gov

In addition to apoptosis induction, specific enzyme inhibition is another mechanism of action for some thiazole derivatives. Compound 4c was found to be a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC50 of 0.15 µM. mdpi.com Other thiazole derivatives have been identified as dual inhibitors of EGFR and BRAFV600E. nih.govmdpi.com For instance, compound 3f was the most potent EGFR inhibitor in its series, with an IC50 value of 89 ± 7 nM. nih.gov

Furthermore, thiazole-thiophene hybrids have been investigated for their potential to inhibit the Rab7b protein, a member of the Rab GTPase family implicated in cancer cell differentiation. tandfonline.com Molecular docking studies have suggested that these synthetic thiazole compounds can fit into the binding site of the Rab7b target protein. tandfonline.com

Antioxidant Activity Assays (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. mdpi.com Thiazole derivatives have been investigated for their potential to act as antioxidants, which can neutralize harmful free radicals. nih.govnih.gov

The antioxidant capacity of these compounds is typically evaluated using a variety of in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it.

A study on new N-methyl substituted thiazole-derived polyphenolic compounds evaluated their antiradical activity using both DPPH and ABTS assays. mdpi.com The half-maximal inhibitory concentrations (IC50) were determined and compared to standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov In the DPPH scavenging assay, compound 7j , which contains a 2,3,4-trihydroxybenzylidene fragment, was identified as the most active in its series. mdpi.com

Similarly, new hybrid hydrazinyl thiazole substituted chromones were evaluated for their radical scavenging activities. nih.gov These compounds demonstrated good DPPH and ABTS radical scavenging activities, with IC50 values in the micromolar range, comparable to the standard antioxidant ascorbic acid. nih.gov

The antioxidant potential is not limited to radical scavenging. Electron transfer capacity is also an important aspect, which can be assessed by methods such as the ferric reducing antioxidant potential (FRAP), cupric reducing antioxidant capacity (CUPRAC), and total antioxidant capacity (TAC) assays. mdpi.comnih.gov These assays measure the ability of a compound to reduce an oxidant, which is another key mechanism of antioxidant action.

The following table presents the antioxidant activities of selected thiazole derivatives from various studies.

| Compound Series | Assay | Most Active Compound(s) | Activity (IC50 or other measures) | Standard | Standard Activity |

|---|---|---|---|---|---|

| N-Methyl Substituted Thiazole-Derived Polyphenols | DPPH | 7j | Low IC50 | Ascorbic Acid, Trolox | - |

| N-Methyl Substituted Thiazole-Derived Polyphenols | ABTS | 7k | Low IC50 | Ascorbic Acid, Trolox | - |

| Phenolic Thiazoles | DPPH | 5a-b, 7a-b, 8a-b | Best scavenging capacity | Ascorbic Acid, Trolox | - |

| Phenolic Thiazoles | ABTS | 5a-b, 7b, 8a-b | Lower IC50 than Ascorbic Acid | Ascorbic Acid | - |

| Hybrid Hydrazinyl Thiazole Substituted Chromones | DPPH | - | IC50 = 0.09–2.233 µM | Ascorbic Acid | IC50 = 0.33 ± 0.18 µM |

| Hybrid Hydrazinyl Thiazole Substituted Chromones | ABTS | - | IC50 = 0.584–3.738 µM | Ascorbic Acid | IC50 = 0.53 ± 0.3 µM |

Structure Activity Relationship Sar Analysis of 5 Tert Butyl 1,3 Thiazol 2 Yl Methanol Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring (Positions 2 and 5) on In Vitro Biological Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. ijper.org Positions 2, 4, and 5 of the thiazole ring are common sites for modification to modulate pharmacological effects. researchgate.net Theoretical calculations predict that the order of susceptibility to electrophilic attack is 5 > 2 > 4, while for nucleophilic attack, the order is 2 > 5 > 4, guiding synthetic and medicinal chemistry efforts. ijper.org

Position 2 Substituents: The substituent at the C-2 position significantly influences the biological profile. For instance, in a series of thiazole derivatives studied for antimicrobial activity, the presence of a 3-pyridyl moiety at this position enhanced activity by 5- to 10-fold compared to other analogs, an effect attributed to the formation of an additional hydrogen bond with Arg136 in the target enzyme. nih.gov In other studies, the presence of a nonpolar, hydrophobic moiety at position 2 was found to be beneficial for antibacterial activity. nih.gov This highlights that the optimal substituent at C-2 is target-dependent, varying from hydrogen-bonding groups to hydrophobic fragments.

Position 5 Substituents: The C-5 position is also critical for modulating activity. SAR studies on certain anticancer thiazoles revealed that the presence of an ethylidenehydrazine-1-carboximidamide group at position 5 was advantageous for activity against multidrug-resistant bacterial strains. nih.gov In another series of anticancer agents, various amide substitutions at the C-5 carboxylate position were explored. The introduction of a 4-chloro-2-methylphenyl amido group led to significant activity against several cancer cell lines. mdpi.com This suggests that this position can accommodate a variety of functional groups that can interact with specific pockets in the biological target. For example, research on novel 2-aminothiazol-4(5H)-one derivatives suggested that various substituents at the C-5 position could be potential candidates for development as 11β-HSD1 inhibitors. nih.gov

The interplay between substituents at both positions is crucial. The following table, derived from a study on 2,5-disubstituted thiazole derivatives, illustrates how different combinations of substituents affect antimicrobial activity.

| Compound | R2 Substituent | R5 Substituent | Biological Target | Activity (MIC µg/mL) | Reference |

|---|---|---|---|---|---|

| Compound A | Nonpolar, hydrophobic moiety | Ethylidenehydrazine-1-carboximidamide | VISA/VRSA | 0.7–2.8 | nih.gov |

| Compound B | Phenylamino | Aryl group | M. tuberculosis | 6.25 | nih.gov |

| Compound C | 2-Fluorophenyl | N-(4-chloro-2-methylphenyl)carboxamide | A-549 (cancer cell line) | Moderate Activity | mdpi.com |

| Compound D | 2-Chlorophenyl | N-(4-chloro-2-methylphenyl)carboxamide | A-549 (cancer cell line) | Highest Activity (48% inhibition) | mdpi.com |

Role of the 2-Hydroxymethyl Group in Ligand-Target Interactions

The 2-hydroxymethyl group (-CH₂OH) is a small, polar functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows it to form crucial interactions within the binding site of a biological target, such as an enzyme or receptor, thereby anchoring the ligand and contributing to its binding affinity and potency.

Contribution of the 5-Tert-butyl Moiety to Activity, Selectivity, and Steric Effects

The tert-butyl group is a bulky, nonpolar (lipophilic) moiety that can significantly influence a molecule's pharmacological profile through several mechanisms:

Steric Effects: Its large size can provide steric hindrance, which may prevent the molecule from binding to off-target sites, thereby increasing selectivity. It can also enforce a specific conformation on the molecule or its side chains, which might be optimal for binding to the intended target.

Metabolic Stability: The quaternary carbon of the tert-butyl group is sterically hindered and lacks protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can improve the metabolic stability and pharmacokinetic properties of the compound.

While literature specifically detailing the SAR of a 5-tert-butyl group on the thiazole ring is limited, studies on related structures provide insights. For instance, research on thiazole derivatives has shown that lipophilic groups at position 4 can lead to better biological activity. nih.gov The substitution pattern on the thiazole ring is known to affect the activity, with larger substituents sometimes being well-tolerated or even beneficial. nih.gov The presence of a bulky group like tert-butyl at position 5 would be expected to occupy a specific lipophilic pocket in the target protein, and its presence or absence would be a key determinant of binding affinity. The precise contribution—whether it enhances activity, improves selectivity, or alters pharmacokinetics—would be highly dependent on the specific topology of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely applied in drug discovery to predict the activity of new compounds and to understand the physicochemical properties that are most important for their biological effects. laccei.org

For thiazole scaffolds, numerous QSAR studies have been conducted to model their various biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. nih.govlaccei.org These models are built using a set of known thiazole derivatives (a training set) and are then validated using an independent set of compounds (a test set).

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: Quantify the electronic properties of the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, van der Waals volume, molar refractivity).

Topological Descriptors: Describe the connectivity and branching of atoms in the molecule.

Hydrophobic Descriptors: Pertain to the molecule's lipophilicity (e.g., LogP).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to generate a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ or MIC values). nih.gov

The quality and predictive power of a QSAR model are assessed using several statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set. A robust and predictive QSAR model can then be used to guide the design of new, more potent thiazole derivatives.

The following table summarizes the findings of representative QSAR studies on thiazole derivatives.

| Biological Activity | Statistical Method | Key Descriptors | Model Statistics (R²) | Reference |

|---|---|---|---|---|

| 5-Lipoxygenase Inhibition | Machine Learning (Python) | 2D Descriptors | 0.626 | laccei.org |

| 11β-HSD1 Inhibition | Artificial Neural Network (ANN) | 3D-MoRSE, GETAWAY, RDF, Topological indices | 0.9482 | nih.gov |

| HCV NS5B Polymerase Inhibition | Multi-Linear Regression (MLR) | Quantum Chemical Descriptors | Not Specified | nih.gov |

These models provide valuable insights into the structural requirements for the desired biological activity, helping to rationalize the SAR data discussed in the previous sections.

Applications in Chemical Biology and Advanced Materials Research

Integration into Supramolecular Assemblies and Coordination Polymers

The design and synthesis of supramolecular assemblies and coordination polymers are pivotal in materials science, leading to the creation of materials with tailored properties for various applications. The thiazole (B1198619) motif, present in (5-Tert-butyl-1,3-thiazol-2-yl)methanol, serves as an effective building block in this context.

The thiazole ring, with its nitrogen and sulfur heteroatoms, is an excellent ligand for coordinating with a variety of metal ions. This coordination ability is fundamental to the construction of complex supramolecular structures and metal-organic frameworks (MOFs). The tert-butyl group at the 5-position of the thiazole ring introduces significant steric hindrance, which can be strategically utilized to control the dimensionality and topology of the resulting coordination polymers. This steric influence can direct the self-assembly process, favoring the formation of discrete molecular architectures over extended networks.

The interplay of coordination bonds and weaker intermolecular forces, such as hydrogen bonding and π-π stacking, governs the self-assembly of these structures. The hydroxyl group in this compound can participate in hydrogen bonding, further influencing the packing and stability of the supramolecular assemblies. Thiazole-based ligands have been successfully used to create diverse coordination complexes with transition metals. nih.gov The specific substitution on the thiazole ring, such as the tert-butyl group, can fine-tune the electronic and steric properties of the ligand, thereby influencing the catalytic and photophysical properties of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Thiazole-Containing Ligands

| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application |

| Bithiazole derivatives | Ru(II), Re(I) | Chromophoric complexes | Light-harvesting, photoredox catalysis |

| 5-Arylaminothiazoles with pyridyl groups | Zn(II) | Fluorescent complexes | Chemical sensing |

| Benzothiazole-based ligands | Cu(II), Ni(II), Co(II) | Coordination complexes | Luminescent materials |

| Thiazolothiazole-based ligands | Various | Metal-Organic Frameworks (MOFs) | Sensing, catalysis, photon upconversion |

This table presents a generalized overview based on the capabilities of thiazole-containing ligands.

Thiazole derivatives are integral components of many fluorescent probes and materials due to their favorable photophysical properties. The thiazole ring can act as a part of a larger conjugated system, which is often a prerequisite for fluorescence. The emission properties of such molecules can be sensitive to their environment, making them suitable for sensing applications.

For instance, thiazole-pyrazoline derivatives have been investigated as fluorescent probes and have shown potential as autophagy inducers in cancer cells. nih.gov The intrinsic fluorescence of these compounds allows for the visualization of their distribution within biological systems. Similarly, benzothiazole-based fluorescent probes have been developed for the detection of biologically relevant species like hydrogen peroxide and cysteine. nih.govresearchgate.net

The coordination of thiazole-containing ligands to metal ions can also lead to the development of luminescent materials. nih.govresearchgate.net The emission characteristics of these metal complexes can be tuned by modifying the ligand structure or the choice of the metal center. The tert-butyl group in this compound can enhance the quantum yield of fluorescence by restricting intramolecular rotations, a common mechanism for non-radiative decay.

Table 2: Fluorescent Applications of Thiazole Derivatives

| Thiazole Derivative Type | Application | Mechanism/Target |

| Thiazole-pyrazoline compounds | Cellular imaging, anticancer research | Autophagy induction, mTOR inhibition |

| Benzothiazole-based probes | Detection of reactive oxygen species | "Turn-on" fluorescence upon reaction with H₂O₂ |

| Benzothiazole-based probes | Cysteine sensing | Selective reaction leading to fluorescence enhancement |

| 5-Arylaminothiazoles with pyridyl groups | Zinc ion sensing | Fluorescence enhancement upon Zn²⁺ coordination |

This table provides examples of applications for various thiazole derivatives in fluorescence and sensing.

Catalytic Applications of this compound Derivatives as Ligands for Transition Metals

Transition metal complexes containing thiazole-based ligands have emerged as effective catalysts in a range of organic transformations. The thiazole moiety can strongly coordinate to the metal center, and the substituents on the thiazole ring can be varied to modulate the steric and electronic environment of the metal, thereby influencing its catalytic activity and selectivity.

While specific catalytic applications of this compound are not extensively documented, the broader class of thiazole-containing ligands has demonstrated significant potential. For example, heterometallic complexes with appended thiazole rings have been shown to act as reusable heterogeneous catalysts for reactions such as the ring-opening of epoxides and Knoevenagel condensation. researchgate.net The Lewis acidic sites on the coordinated metal ions are believed to be the active centers for these catalytic processes.

The steric bulk of the tert-butyl group can play a crucial role in catalysis. It can create a specific pocket around the metal center, which may lead to enhanced selectivity in reactions involving bulky substrates. Furthermore, the electronic properties of the thiazole ring, influenced by the tert-butyl group, can affect the redox potential of the metal center, which is critical for many catalytic cycles.

Table 3: Catalytic Activity of Transition Metal Complexes with Thiazole-Based Ligands

| Metal Complex | Catalytic Reaction | Substrate(s) | Product(s) |

| Heterometallic {Co³⁺–Zn²⁺} and {Co³⁺–Cd²⁺} complexes with appended thiazole rings | Ring-opening of epoxides | Epoxides, nucleophiles | β-substituted alcohols |

| Heterometallic {Co³⁺–Zn²⁺} and {Co³⁺–Cd²⁺} complexes with appended thiazole rings | Knoevenagel condensation | Aldehydes, active methylene (B1212753) compounds | α,β-unsaturated compounds |

| First-row transition metal complexes with 1,2,3-triazolylidene ligands | Various C-C and C-N bond forming reactions | Alkynes, azides, etc. | Various heterocyclic and unsaturated products |

This table illustrates the catalytic potential of metal complexes with thiazole and related heterocyclic ligands.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of (5-Tert-butyl-1,3-thiazol-2-yl)methanol and its analogs is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. While traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, emerging research is focused on innovative approaches.

One promising direction is the use of multi-component reactions (MCRs) . MCRs offer the advantage of combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. The development of a one-pot synthesis for this compound could significantly streamline its production.

Another area of exploration is the application of green chemistry principles . This includes the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates and improve yields. Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts are key aspects of developing sustainable synthetic routes for this compound.

The table below summarizes potential novel synthetic strategies for thiazole derivatives applicable to this compound.

| Synthetic Strategy | Advantages |

| Multi-component Reactions | Increased efficiency, reduced waste, simplified procedures |

| Microwave-assisted Synthesis | Faster reaction times, higher yields, improved purity |

| Ultrasound-assisted Synthesis | Enhanced reaction rates, milder reaction conditions |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling |

Advanced Computational Approaches for Rational Design of Thiazole Analogs

Computational chemistry offers powerful tools for the rational design of novel thiazole analogs with enhanced biological activity and improved pharmacokinetic profiles. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding interactions of this compound and its analogs with specific biological targets, such as enzymes or receptors. This provides insights into the mechanism of action and can guide the design of more potent and selective inhibitors. For instance, docking studies have been used to evaluate the binding of thiazole derivatives to anticancer targets. researchgate.net